molecular formula C15H22O2 B2601689 2-[(2-Ethylhexyl)oxy]benzaldehyde CAS No. 40359-42-0

2-[(2-Ethylhexyl)oxy]benzaldehyde

Cat. No.: B2601689
CAS No.: 40359-42-0
M. Wt: 234.339
InChI Key: MNTJRIYRCNEAPV-UHFFFAOYSA-N
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Description

2-[(2-Ethylhexyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H22O2. It is characterized by the presence of a benzaldehyde group substituted with a 2-[(2-ethylhexyl)oxy] group. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-ethylhexyl)oxy]benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-ethylhexanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the benzaldehyde reacts with the alcohol to form the ether linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and catalyst concentration to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Ethylhexyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(2-Ethylhexyl)oxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-ethylhexyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Uniqueness: 2-[(2-Ethylhexyl)oxy]benzaldehyde is unique due to its combination of an aldehyde group and a lipophilic 2-[(2-ethylhexyl)oxy] group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

2-(2-ethylhexoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-3-5-8-13(4-2)12-17-15-10-7-6-9-14(15)11-16/h6-7,9-11,13H,3-5,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTJRIYRCNEAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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